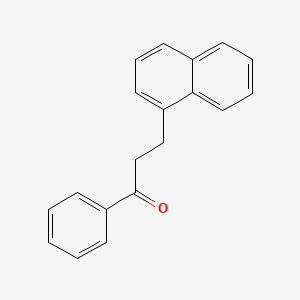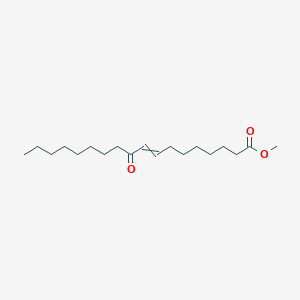
cadmium;zinc
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cadmium and zinc are two elements that belong to Group 12 of the periodic table. They share similar chemical properties but have distinct characteristics and applications. Cadmium is a soft, bluish-white metal that is chemically similar to zinc but is denser and more toxic. Zinc, on the other hand, is a bluish-silver metal that is essential for human health and is widely used in various industries.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Cadmium and zinc compounds can be synthesized through various methods. One common method is metathesis with alkylaluminium or alkyllithium compounds. For example, zinc chloride reacts with aluminium trimethyl to form dimethylzinc and aluminium chloride . Another method involves the oxidative addition between zinc metal and an alkyl halide followed by Schlenk equilibration .
Industrial Production Methods: Cadmium is primarily obtained as a by-product of zinc production. The chief zinc ore, zinc blende (sphalerite), contains small quantities of cadmium. During the roasting of zinc sulfide to produce zinc oxide, cadmium becomes concentrated in the fumes, which are then treated to obtain cadmium . Zinc is produced through various methods, including electrolytic processes and thermal reduction.
Análisis De Reacciones Químicas
Types of Reactions: Cadmium and zinc undergo various chemical reactions, including oxidation, reduction, and substitution. For example, cadmium reacts with oxygen to form cadmium oxide, and zinc reacts with oxygen to form zinc oxide . Both metals can also react with halogens to form halides, such as cadmium chloride and zinc chloride .
Common Reagents and Conditions: Common reagents used in reactions with cadmium and zinc include halogens, acids, and alkalis. For instance, cadmium reacts with hydrochloric acid to form cadmium chloride and hydrogen gas . Zinc reacts with hydrochloric acid to form zinc chloride and hydrogen gas .
Major Products Formed: The major products formed from reactions involving cadmium and zinc include their respective oxides, halides, and other compounds. For example, cadmium oxide and zinc oxide are formed when the metals react with oxygen .
Aplicaciones Científicas De Investigación
Cadmium and zinc compounds have numerous scientific research applications. Cadmium zinc telluride (CdZnTe) is widely used in radiation detection systems due to its high spectral resolution and sensitivity . Zinc is essential for human health and is used in various biological and medical applications, including as a dietary supplement to reduce cadmium toxicity . Additionally, cadmium and zinc compounds are used in the production of semiconductors, batteries, and pigments .
Mecanismo De Acción
Cadmium exerts its toxic effects by disrupting cellular events, including growth, proliferation, and apoptosis. It generates reactive oxygen species, weakens the antioxidant defense, and inactivates enzymes . Zinc, on the other hand, plays a protective role by inducing metallothionein and maintaining redox homeostasis . Cadmium gains entry into cells via zinc and calcium transporters, altering the homeostasis of these metal ions .
Comparación Con Compuestos Similares
Cadmium and zinc are often compared with other Group 12 elements, such as mercury. While zinc and cadmium form amphoteric oxides, mercury forms mercury(II) oxide only within a narrow temperature range . Zinc and cadmium are more reactive with acids compared to mercury, which dissolves only in oxidizing acids . Additionally, cadmium is more toxic than zinc and has different applications due to its unique properties .
Similar Compounds:- Mercury (Hg)
- Zinc (Zn)
- Cadmium (Cd)
Cadmium and zinc share similarities with these elements but also have distinct differences that make them unique in their applications and chemical behavior.
Propiedades
Número CAS |
94228-50-9 |
|---|---|
Fórmula molecular |
CdZn |
Peso molecular |
177.8 g/mol |
Nombre IUPAC |
cadmium;zinc |
InChI |
InChI=1S/Cd.Zn |
Clave InChI |
CEKJAYFBQARQNG-UHFFFAOYSA-N |
SMILES canónico |
[Zn].[Cd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


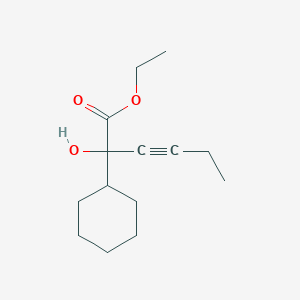
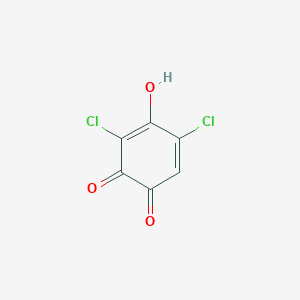
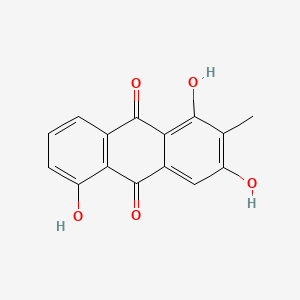
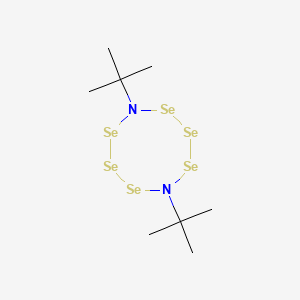
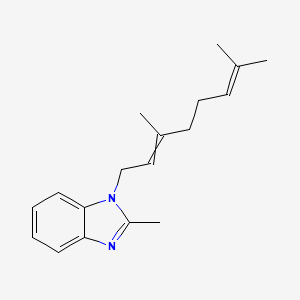
![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate](/img/structure/B14360727.png)
![2-tert-Butyl-6-[2-(4-methoxyphenyl)hydrazinylidene]-4-methylcyclohexa-2,4-dien-1-one](/img/structure/B14360734.png)
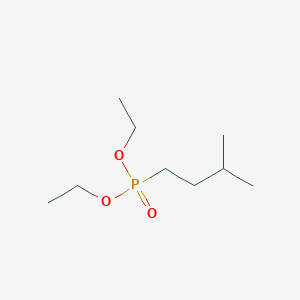
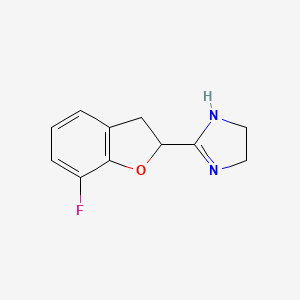
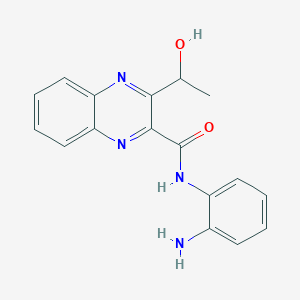
![2,3,4,5,6,7,9,9-Octamethylbicyclo[6.1.0]nona-1(8),2,4,6-tetraene](/img/structure/B14360769.png)
![3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14360776.png)
